molecular formula C20H32O3 B175286 17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid CAS No. 128914-47-6

17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No.: B175286
CAS No.: 128914-47-6
M. Wt: 320.5 g/mol
InChI Key: OPPIPPRXLIDJKN-JPURVOHMSA-N
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Description

Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. (±)17-HETE is the racemic version of a cytochrome P450 (CYP450) metabolite of arachidonic acid that has stereospecific effects on sodium transport in the kidney. At a concentration of 2 µM the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the (R)-isomer is inactive.
17-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 17-hete is considered to be an eicosanoid lipid molecule. 17-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-Hete has been detected in multiple biofluids, such as blood and urine. Within the cell, 17-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 17-Hete can be biosynthesized from icosa-5, 8, 11, 14-tetraenoic acid.
17-HETE is a HETE that consists of arachidonic acid bearing an additional hydroxy substituent at position 17. It derives from an icosa-5,8,11,14-tetraenoic acid. It is a conjugate acid of a 17-HETE(1-).

Mechanism of Action

17-HETE, also known as (5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic Acid or 17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is a metabolite of arachidonic acid through cytochrome P-450 pathways . It consists of 17R-HETE and 17S-HETE enantiomers .

Target of Action

The primary target of 17-HETE is the cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that is associated with toxicity, including cardiac toxicity . It is an extrahepatic inducible enzyme .

Mode of Action

17-HETE serves as an allosteric activator of the cytochrome P450 1B1 . It interacts with its target, CYP1B1, and increases its activity and protein levels . This interaction results in changes in the cell, such as the development of cardiac hypertrophy .

Biochemical Pathways

17-HETE is a part of the eicosanoid cascade , a series of complex, interrelated biosynthetic pathways . It is a metabolite of arachidonic acid, which plays an essential role in physiological homeostasis, such as the repair and growth of cells .

Pharmacokinetics

It is known that 17-hete has stereospecific effects on sodium transport in the kidney . At a concentration of 2 µM, the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .

Result of Action

The action of 17-HETE results in the development of cardiac hypertrophy in human . This is evidenced by increased mRNA levels of β-MHC and ANP, and increased cell surface area . In addition, 17-HETE induces cardiac hypertrophy through the CYP1B1 in enantioselective manners .

Biochemical Analysis

Biochemical Properties

17-HETE serves as an allosteric activator of the cytochrome P450 1B1 and an inhibitor of ATPase . It has been shown to induce cardiac hypertrophy . At a concentration of 2 µM, the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .

Cellular Effects

In terms of cellular effects, 17-HETE has been found to significantly increase CYP1B1 activity in RL-14 cells, recombinant human CYP1B1, and human liver microsomes . This increase in CYP1B1 activity is associated with an increase in hypertrophic markers and upregulation of CYP1B1 mRNA and protein expressions .

Molecular Mechanism

The molecular mechanism of 17-HETE involves its role as an allosteric activator of the cytochrome P450 1B1 . It increases CYP1B1 gene expression through a transcriptional mechanism . The activation of CYP1B1 and the subsequent increase in its activity are thought to occur through allosteric regulation .

Temporal Effects in Laboratory Settings

It is known that the effects of 17-HETE on CYP1B1 activity are significant and can be observed in various experimental setups .

Dosage Effects in Animal Models

The dosage effects of 17-HETE in animal models have not been extensively studied. It has been shown that the (S)-enantiomer of 17-HETE can inhibit proximal tubule ATPase activity in New Zealand White rabbits at a concentration of 2 µM .

Metabolic Pathways

17-HETE is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP450) pathways . It is involved in the metabolism of endogenous and xenobiotic compounds .

Biological Activity

17-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (commonly referred to as 17-HETE) is a metabolite of arachidonic acid, primarily produced through the action of cytochrome P450 enzymes. It is classified as a hydroxyeicosatetraenoic acid (HETE) and plays significant roles in various physiological and pathological processes. This article explores the biological activity of 17-HETE, focusing on its mechanisms of action, effects on cellular functions, and implications in health and disease.

  • Chemical Formula : C20_{20}H32_{32}O3_3
  • Molecular Weight : 320.4663 g/mol
  • IUPAC Name : (5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid

17-HETE exerts its biological effects primarily through the modulation of various signaling pathways:

  • Sodium Transport Regulation :
    • The (S)-enantiomer of 17-HETE significantly inhibits ATPase activity in proximal tubule cells of the kidney at concentrations as low as 2 µM. This inhibition can reach up to 70%, indicating a critical role in electrolyte and fluid balance regulation .
  • Inflammatory Response Modulation :
    • 17-HETE is involved in the regulation of inflammatory processes. It has been shown to influence the production of leukotrienes and other lipid mediators that are crucial for inflammatory responses .
  • Cellular Migration and Proliferation :
    • Research indicates that 17-HETE can enhance the migration of certain immune cells, such as eosinophils and neutrophils, by acting as a chemoattractant. This property is particularly relevant in allergic responses and asthma .

Table 1: Summary of Biological Activities of 17-HETE

Biological ActivityMechanism/EffectReference
Sodium Transport InhibitionInhibits proximal tubule ATPase activity
Inflammation RegulationModulates leukotriene production
Immune Cell MigrationEnhances migration of eosinophils and neutrophils
Vascular EffectsImplicated in hypertension via vasoconstriction

Case Study: Role in Asthma

A study highlighted the role of 17-HETE in asthma pathophysiology. The compound was found to enhance eosinophil infiltration into the lungs during allergic reactions. This infiltration correlates with increased levels of pro-inflammatory cytokines and exacerbation of asthma symptoms .

Case Study: Kidney Function

In renal physiology, the impact of 17-HETE on sodium transport has been extensively studied. Elevated levels of this metabolite have been associated with altered renal function in conditions such as hypertension and chronic kidney disease. The inhibition of ATPase activity suggests potential therapeutic targets for managing fluid overload conditions .

Scientific Research Applications

Biochemical Properties and Mechanism of Action

17-HETE is classified as a hydroxyeicosatetraenoic acid (HETE), which is known for its involvement in several biological processes. The compound acts primarily as an allosteric activator of cytochrome P450 1B1 (CYP1B1), impacting various biochemical pathways including:

  • Eicosanoid Cascade : 17-HETE is part of the eicosanoid signaling pathway, influencing inflammation and immune responses.
  • Sodium Transport Regulation : It has been shown to inhibit ATPase activity in renal proximal tubules, affecting sodium transport and potentially contributing to hypertension.

Cardiovascular Research

17-HETE has been implicated in cardiac hypertrophy development. Studies indicate that increased levels of 17-HETE correlate with cardiac remodeling processes, making it a target for therapeutic interventions aimed at preventing heart disease.

Cancer Research

The role of 17-HETE in cancer biology has been investigated, particularly its effects on tumor growth and metastasis. It modulates cell proliferation and apoptosis in various cancer cell lines, suggesting potential as a therapeutic target in oncology .

Renal Physiology

A study involving New Zealand White rabbits demonstrated that the (S)-enantiomer of 17-HETE significantly inhibited ATPase activity at a concentration of 2 µM, leading to altered sodium handling by the kidneys. This finding underscores the compound's relevance in renal physiology and potential implications for treating conditions like hypertension.

Inflammation and Immune Response

Research indicates that 17-HETE can modulate leukocyte function and cytokine release, highlighting its role in inflammatory responses. Elevated levels of this compound have been observed during inflammatory conditions, suggesting its utility as a biomarker for diseases characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for producing 17-HETE in experimental settings?

17-HETE is synthesized via cytochrome P450 (CYP) ω-hydroxylase-mediated oxidation of arachidonic acid (AA) . Key steps include:

  • Substrate preparation : AA (20:4 n-6) is purified from biological sources or commercially sourced.
  • Enzymatic oxidation : Incubation with microsomal CYP enzymes (e.g., CYP4A, CYP4F isoforms) under controlled oxygen and NADPH conditions.
  • Product isolation : Reverse-phase HPLC or solid-phase extraction (SPE) is used to separate 17-HETE from other eicosanoids (e.g., 20-HETE, 15-HETE).
  • Validation : LC-MS/MS with multiple reaction monitoring (MRM) confirms structural integrity and quantifies yield .

Q. How can 17-HETE stability be optimized during storage and handling?

  • Storage : Dissolve in ethanol or methanol (≥95% purity) at -80°C under nitrogen to prevent auto-oxidation .
  • Handling : Avoid repeated freeze-thaw cycles; use amber vials to minimize light-induced degradation.
  • Stability monitoring : Regular LC-UV (235 nm) or GC-MS analysis to detect degradation products (e.g., ketones or peroxides) .

Q. What biological roles does 17-HETE play in inflammatory pathways?

17-HETE modulates immune responses through:

  • Pro-inflammatory effects : Potentiates neutrophil chemotaxis and cytokine release in murine models .
  • Anti-inflammatory effects : Competes with prostanoids (e.g., PGE2) for binding to peroxisome proliferator-activated receptors (PPARs) .
  • Contradictory outcomes : Effects vary by tissue type (e.g., renal vs. vascular) and isoform specificity (17R vs. 17S stereoisomers) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 17-HETE's role in cancer progression?

  • Experimental design :

  • Use isoform-specific inhibitors (e.g., HET0016 for CYP4A) to isolate 17-HETE effects from other eicosanoids .
  • Compare 17R and 17S stereoisomers using chiral chromatography, as bioactivity differs significantly .
    • Model systems : Validate findings across in vitro (e.g., ESCC cell lines ) and in vivo models (e.g., xenografts with CYP4A knockout mice) .

Q. What methodological challenges arise in quantifying 17-HETE in complex biological matrices?

  • Sample preparation :

  • Solid-phase extraction (SPE) with C18 columns to remove phospholipids .
  • Derivatization with pentafluorobenzyl bromide for enhanced GC-MS sensitivity .
    • Interference mitigation :
  • Use deuterated internal standards (e.g., d4-17-HETE) to correct for matrix effects .
  • Optimize LC gradients to separate 17-HETE from co-eluting oxylipins (e.g., 15-HETE, 12-HETE) .

Q. How does 17-HETE interact with lipid signaling pathways in vascular tissues?

  • Mechanistic insights :

  • EGFR crosstalk : 17-HETE activates EGFR via Src kinase, promoting smooth muscle cell proliferation .
  • ERK modulation : Enhances ERK1/2 phosphorylation in hypoxic endothelial cells, influencing angiogenesis .
    • Functional assays :
  • siRNA knockdown of CYP4A isoforms in aortic rings to assess vasoconstrictive responses .
  • Radiolabeled 17-HETE (³H or ¹⁴C) for tracking receptor binding and metabolic fate .

Q. Key Recommendations for Experimental Rigor

  • Stereochemical purity : Always verify 17-HETE stereoisomer ratios using chiral columns .
  • In vivo relevance : Correlate tissue-specific oxylipin profiles with dietary PUFA intake (e.g., n-3 vs. n-6) .
  • Safety protocols : Adhere to GHS guidelines for handling irritants (e.g., PPE, ventilation) .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-JPURVOHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193624
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

128914-47-6
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128914-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Eicosatetraenoic acid, 17-hydroxy-, (5Z,8Z,11Z,14Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
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17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

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